Cas no 1511069-79-6 (2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol)
![2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol structure](https://ja.kuujia.com/scimg/cas/1511069-79-6x500.png)
2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol 化学的及び物理的性質
名前と識別子
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- 2-[3-(aminomethyl)oxolan-3-yl]pentan-2-ol
- 2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol
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- インチ: 1S/C10H21NO2/c1-3-4-9(2,12)10(7-11)5-6-13-8-10/h12H,3-8,11H2,1-2H3
- InChIKey: JWCXEVQZPRZTFS-UHFFFAOYSA-N
- SMILES: O1CCC(CN)(C1)C(C)(CCC)O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 174
- トポロジー分子極性表面積: 55.5
- XLogP3: 0.2
2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-682557-0.5g |
2-[3-(aminomethyl)oxolan-3-yl]pentan-2-ol |
1511069-79-6 | 0.5g |
$974.0 | 2023-05-24 | ||
Enamine | EN300-682557-0.25g |
2-[3-(aminomethyl)oxolan-3-yl]pentan-2-ol |
1511069-79-6 | 0.25g |
$933.0 | 2023-05-24 | ||
Enamine | EN300-682557-10.0g |
2-[3-(aminomethyl)oxolan-3-yl]pentan-2-ol |
1511069-79-6 | 10g |
$4360.0 | 2023-05-24 | ||
Enamine | EN300-682557-0.1g |
2-[3-(aminomethyl)oxolan-3-yl]pentan-2-ol |
1511069-79-6 | 0.1g |
$892.0 | 2023-05-24 | ||
Enamine | EN300-682557-1.0g |
2-[3-(aminomethyl)oxolan-3-yl]pentan-2-ol |
1511069-79-6 | 1g |
$1014.0 | 2023-05-24 | ||
Enamine | EN300-682557-0.05g |
2-[3-(aminomethyl)oxolan-3-yl]pentan-2-ol |
1511069-79-6 | 0.05g |
$851.0 | 2023-05-24 | ||
Enamine | EN300-682557-5.0g |
2-[3-(aminomethyl)oxolan-3-yl]pentan-2-ol |
1511069-79-6 | 5g |
$2940.0 | 2023-05-24 | ||
Enamine | EN300-682557-2.5g |
2-[3-(aminomethyl)oxolan-3-yl]pentan-2-ol |
1511069-79-6 | 2.5g |
$1988.0 | 2023-05-24 |
2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-olに関する追加情報
Exploring the Versatile Applications of 2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol (CAS No. 1511069-79-6) in Modern Chemistry
In the ever-evolving field of organic chemistry, 2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol (CAS No. 1511069-79-6) has emerged as a compound of significant interest due to its unique structural features and potential applications. This molecule, characterized by its oxolane (tetrahydrofuran) ring and aminomethyl functional group, offers a versatile platform for synthetic modifications and pharmacological studies. Researchers and industry professionals are increasingly exploring its role in drug discovery, material science, and biochemical research, making it a focal point in contemporary scientific discussions.
The structural complexity of 2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol allows it to interact with various biological targets, which is why it is often investigated for its potential in central nervous system (CNS) therapeutics. Its hydroxyl and amine functionalities enable hydrogen bonding, a critical feature for binding to enzymes or receptors. This property aligns with current trends in precision medicine, where molecules with tailored interactions are highly sought after. Additionally, its lipophilic nature enhances membrane permeability, a desirable trait for bioavailability optimization in drug development.
From a synthetic chemistry perspective, the compound's oxolane ring provides a rigid scaffold that can be leveraged to design stereoselective reactions. This is particularly relevant in the context of asymmetric synthesis, a hot topic in pharmaceutical manufacturing where enantiopure compounds are essential for reducing side effects. The presence of the aminomethyl group also opens doors for click chemistry applications, enabling rapid modular assembly of complex molecules—a technique widely used in proteomics and diagnostic reagent development.
Beyond pharmacology, 2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol has garnered attention in green chemistry initiatives. Its potential as a bio-based intermediate aligns with the global push toward sustainable chemical processes. For instance, its derivatives could replace petroleum-based precursors in polymer synthesis, addressing environmental concerns while maintaining performance. This dual focus on functionality and sustainability resonates with industries prioritizing ESG (Environmental, Social, and Governance) compliance.
In analytical chemistry, the compound's distinct spectroscopic signatures (e.g., in NMR and mass spectrometry) facilitate its identification and quantification in complex matrices. This is crucial for quality control in manufacturing settings, where impurities must be meticulously monitored. Furthermore, its stability under various pH conditions makes it a candidate for formulation studies, another area of high demand in pharmaceutical R&D.
The growing interest in 2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol is reflected in search engine queries, with users frequently asking about its synthetic routes, toxicity profile, and commercial availability. These inquiries underscore the need for comprehensive, accessible data on this compound—a gap that this article aims to address. By integrating structure-activity relationship (SAR) insights and process optimization strategies, we hope to empower researchers navigating this multifaceted chemical landscape.
Looking ahead, the compound's adaptability positions it as a valuable asset in interdisciplinary research. Whether in neuroscience (for modulating neurotransmitter systems) or catalysis (as a ligand for metal complexes), its applications are bound to expand. As the scientific community continues to unravel its potential, 2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol (CAS No. 1511069-79-6) will undoubtedly remain a subject of rigorous exploration and innovation.
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